H-DL-Tyr(Me)-OH, HCl, also known as O-Methyl-L-tyrosine hydrochloride, is a derivative of the amino acid tyrosine. It is characterized by the addition of a methyl group to the hydroxyl group of the phenolic side chain of tyrosine, which enhances its lipophilicity and alters its biochemical properties. This compound is primarily utilized in peptide synthesis and has applications in various scientific fields, including pharmacology and biochemistry.
H-DL-Tyr(Me)-OH, HCl is classified as an amino acid derivative. Specifically, it falls under the category of non-proteinogenic amino acids due to its structural modifications compared to naturally occurring amino acids.
The synthesis of H-DL-Tyr(Me)-OH, HCl typically involves the methylation of L-tyrosine. Common methods include:
The reaction conditions must be carefully controlled to avoid over-methylation or degradation of the amino acid. The resulting product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
H-DL-Tyr(Me)-OH, HCl has a molecular formula of C₉H₁₁NO₃·HCl and a molecular weight of 195.2 g/mol. The compound features a phenolic hydroxyl group that is methylated, contributing to its unique properties compared to standard tyrosine.
The structure can be represented as follows:
The hydrochloride salt form indicates that it is protonated at physiological pH, enhancing its solubility in aqueous solutions.
H-DL-Tyr(Me)-OH, HCl can participate in various chemical reactions typical for amino acids:
These reactions are crucial for synthesizing peptides and other derivatives used in pharmaceutical applications. The reactivity of the methylated hydroxyl group can be exploited for selective modifications.
The mechanism by which H-DL-Tyr(Me)-OH, HCl exerts its effects largely depends on its incorporation into peptides and proteins. The methylation alters the conformational properties of peptides, potentially influencing their interaction with receptors or enzymes.
Research indicates that modifications like those found in O-methylated tyrosine derivatives can affect biological activity by enhancing binding affinity or altering metabolic pathways .
Relevant data indicate that careful handling is required to maintain stability during storage and use .
H-DL-Tyr(Me)-OH, HCl has several scientific applications:
Racemization during synthesis of H-DL-Tyr(Me)-OH, HCl arises from harsh reaction conditions, particularly under basic or high-temperature environments. The DL-configuration necessitates precise control over stereochemistry, as unintended enantiomerization compromises biological activity. Crystalline tyrosine phenol-lyase from Escherichia intermedia catalyzes racemization of alanine derivatives, demonstrating enzymatic contributions to chiral inversion [3]. Crucially, D- and L-tyrosine exhibit divergent crystallization kinetics and solubility profiles. Supersaturated solutions (10 mM) of DL-tyrosine at 20°C preferentially crystallize as D-enantiomers, leaving L-tyrosine enriched in solution—a phenomenon attributed to chiral cooperativity in nucleation [7]. This differential behavior underscores the challenge in obtaining equimolar racemic mixtures.
Table 1: Racemization Parameters for Tyrosine Derivatives
Condition | Racemization Rate | Dominant Enantiomer | Experimental System |
---|---|---|---|
Alkaline Hydrolysis | High | D-isomer | Aqueous solution, pH > 10.0 |
Enzymatic Catalysis | Moderate | Racemic mixture | E. intermedia lysate |
Supersaturation | Low | D-isomer (crystalline) | 10 mM solution, 20°C |
Methyl esterification of tyrosine employs two primary routes: direct methanol esterification under acidic catalysis (HCl/SOCl₂), and Pd-catalyzed ortho-C–H activation for regioselective methylation. The former achieves ~85% yield but risks racemization at temperatures >60°C [8]. Pd-mediated methods, utilizing dibenzylamine as a traceless directing group, enable mono-methylation at the ortho position with 90% regioselectivity and minimal epimerization [6]. High-pressure studies of L-tyrosine methyl ester hydrochloride (LTMEHCl) reveal conformational stability up to 1.0 GPa, confirming the robustness of methylated tyrosine backbones under extreme conditions [8].
Table 2: Methyl Esterification Method Comparison
Method | Reagents/Conditions | Yield | Stereochemical Integrity |
---|---|---|---|
Acid-Catalyzed Esterification | MeOH/H⁺, reflux | 78-85% | Moderate (5-8% racemization) |
Pd-Catalyzed C–H Activation | Pd(OAc)₂, MeI, Bn₂N directing group | 90% | High (>98% ee) |
Enzymatic Methylation | Methyltransferases, SAM | 30-45% | Excellent |
Hydrochloride salt precipitation of H-DL-Tyr(Me)-OH is optimized through solvent polarity manipulation. Ethanol-water mixtures (4:1 v/v) achieve >95% recovery, leveraging tyrosine’s solubility threshold (10 mM in pure water vs. 2 mM in 80% ethanol) [1] [7]. Anhydrous HCl gas bubbling into cold (−20°C) ethyl acetate solutions yields crystalline product with <0.5% residual solvents, while aqueous HCl induces hydrolysis of methyl esters. X-ray diffraction of LTMEHCl confirms monoclinic P2₁ symmetry with chloride anions forming three H-bonds with protonated amino groups—a configuration enhancing crystalline stability during isolation [8].
Table 3: Solvent Systems for HCl Salt Crystallization
Solvent System | H-DL-Tyr(Me)-OH Solubility (25°C) | Recovery Yield | Purity |
---|---|---|---|
Water | 10.2 mM | 65% | 98.5% |
Ethanol/Water (4:1) | 2.1 mM | 95% | 99.8% |
Ethyl Acetate | 0.8 mM | 88% | 99.2% |
Solid-Phase Peptide Synthesis (SPPS) dominates H-DL-Tyr(Me)-OH incorporation due to automation compatibility and iterative coupling efficiency. Fmoc-SPPS utilizes hydroxymethylphenoxy-based linkers, enabling cleavage with 95% TFA without methyl ester hydrolysis [4] [8]. Conversely, Liquid-Phase Peptide Synthesis (LPPS) excels in large-scale production (>100 g) of short sequences. LPPS avoids resin loading constraints but requires chromatographic purification, reducing overall yields by 15–20% compared to SPPS [4]. For DL-tyrosine methyl ester hydrochloride, SPPS achieves 98% coupling efficiency per cycle using HATU/DIPEA activation, whereas LPPS mandates protective group optimization to suppress racemization during fragment condensation [8].
Table 4: Synthesis Method Trade-offs for Tyr(Me) Incorporation
Parameter | SPPS | LPPS |
---|---|---|
Scale Limit | <0.5 mmol (standard resins) | >100 mmol |
Coupling Yield/Cycle | 98-99% | 85-92% |
Purification Complexity | Low (resin filtration) | High (chromatography needed) |
Racemization Risk | <1% | 5-8% |
Orthogonal protection of H-DL-Tyr(Me)-OH, HCl demands strategic pairing of Nα-protection (Fmoc/Boc) and phenolic guarding groups. Pd-catalyzed methylation necessitates picolinamide (PA) or dibenzylamine (Bn₂N) as directing groups—later cleaved via hydrogenolysis without disturbing methyl esters [6]. For Fmoc-SPPS, tert-butyloxycarbonyl (Boc) shields the amine, while acid-labile tert-butyl (tBu) groups protect the phenol, enabling simultaneous deprotection with TFA. Crucially, Bn₂N’s steric bulk prevents over-methylation during Pd-mediated C–H activation, ensuring exclusive mono-ortho-methylation [6]. Post-synthesis, Fmoc removal with 20% piperidine does not demethylate tyrosine analogues, preserving the methyl ether moiety.
Table 5: Orthogonal Protection Schemes
Functional Group | Protecting Group | Deprotection Condition | Compatibility |
---|---|---|---|
Nα-Amine | Fmoc | 20% piperidine/DMF | Acid/base-sensitive groups |
Nα-Amine | Boc | 50% TFA/DCM | Fmoc, methyl esters |
Phenol (OH) | tBu | 95% TFA | Acid-stable methyl ethers |
Aromatic directing | Bn₂N | H₂/Pd/C | All groups |
Concluding Remarks
H-DL-Tyr(Me)-OH, HCl exemplifies the intersection of innovative synthetic chemistry and precise molecular design. Advances in Pd-catalyzed methylation, orthogonal protection, and solvent-engineered crystallization have resolved historical challenges in racemization control and regioselectivity. The compound’s versatility in SPPS—coupled with its stability under high-pressure conditions—positions it as a critical building block for peptide-based therapeutics requiring conformationally constrained tyrosine analogues.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1